

Application Notes and Protocols for Intraperitoneal Injection of Leptin (116-130)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Leptin (116-130)**

Cat. No.: **B12418393**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of the leptin fragment, **Leptin (116-130)**. This bioactive peptide has garnered significant interest for its ability to mimic some of the effects of native leptin, including regulation of body weight, food intake, and neuroprotection, often through distinct signaling mechanisms.

Introduction

Leptin (116-130) is a synthetically derived fragment of the full-length leptin protein. Research has demonstrated its potential in various physiological processes. Notably, studies in rodent models have shown that intraperitoneal administration of **Leptin (116-130)** can lead to a reduction in body weight gain and food intake.^{[1][2][3][4][5][6]} Furthermore, this fragment has been shown to possess neuroprotective properties, promoting hippocampal synaptic plasticity and offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's.^{[7][8][9][10][11][12]} Interestingly, the mechanism of action for **Leptin (116-130)** appears to be independent of the long form of the leptin receptor (OB-Rb), which is the primary receptor for full-length leptin.^{[1][2][5][13]} Instead, its neuroprotective effects are mediated through signaling pathways involving PI3-kinase and STAT3.^[8]

Quantitative Data Summary

The following table summarizes quantitative data from various studies involving the intraperitoneal injection of **Leptin (116-130)** in rodents.

Animal Model	Dosage	Frequency	Duration	Key Findings	Reference
Female C57BL/6J ob/ob mice	1 mg/mouse	Daily	28 days	Reduced body weight gain and a 15% reduction in food intake. [3][4][6]	[3][4][6]
Female C57BLKS/J- m db/db mice	1 mg/mouse	Daily	7 days	Reduced body weight gain and blood glucose levels, with no significant effect on food intake.[1][2]	[1][2]
Wistar rats with diet-induced obesity	2.5, 5, 10, and 20 mg/kg	Daily	5 days	Reduction in body weight and food intake.[14]	[14]
Adult male rats (fasted)	Not specified (systemic)	Single injection	Acute	In combination with exendin-4, additively inhibited 24-hour food intake.[15]	[15]

Experimental Protocols

Protocol for Intraperitoneal Injection of Leptin (116-130) in Mice

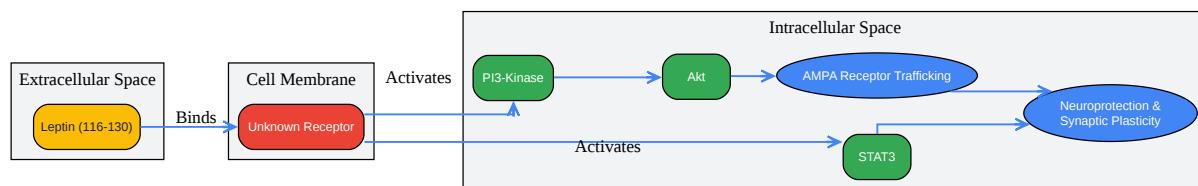
This protocol is based on established methodologies for studying the effects of **Leptin (116-130)** on metabolic parameters.[\[3\]](#)[\[4\]](#)[\[6\]](#)

Materials:

- **Leptin (116-130)** peptide
- Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile 1 mL syringes with 25-27 gauge needles
- Animal scale
- Appropriate animal handling and restraint devices
- Experimental animals (e.g., C57BL/6J ob/ob mice)

Procedure:

- Peptide Reconstitution:
 - Aseptically reconstitute the lyophilized **Leptin (116-130)** peptide in sterile saline or PBS to the desired stock concentration. For a 1 mg dose per mouse, a stock concentration of 10 mg/mL would allow for a 100 µL injection volume. Ensure the peptide is fully dissolved.
 - Store the reconstituted peptide solution at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
- Animal Preparation:
 - Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
 - Record the initial body weight of each animal.
- Injection Procedure:
 - Gently restrain the mouse, exposing the lower abdominal area.

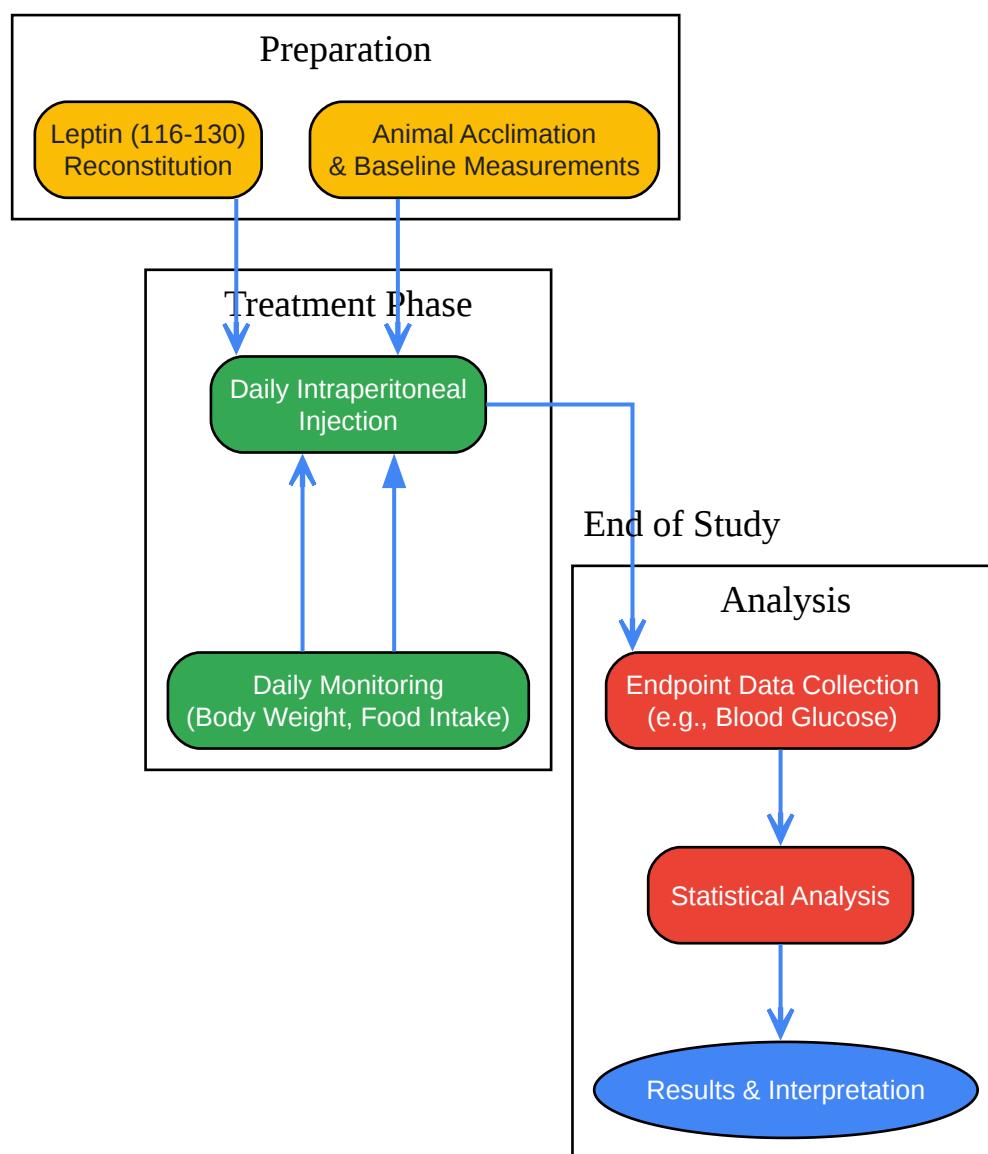

- Wipe the injection site with 70% ethanol.
- Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
- Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.
- Slowly inject the **Leptin (116-130)** solution (e.g., 100 µL for a 1 mg dose).
- Withdraw the needle and return the mouse to its cage.

- Monitoring and Data Collection:
 - Monitor the animals daily for any signs of distress or adverse reactions.
 - Measure and record body weight and food intake daily.
 - At the end of the study, blood samples can be collected for analysis of glucose and other relevant biomarkers.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Leptin (116-130)

The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of **Leptin (116-130)**.



[Click to download full resolution via product page](#)

Caption: Proposed signaling cascade of **Leptin (116-130)**.

Experimental Workflow for Intraperitoneal Injection

The diagram below outlines the general experimental workflow for an in vivo study using intraperitoneal injection of **Leptin (116-130)**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Leptin (116-130) amide (mouse) peptide [novoprolabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. bma.ch [bma.ch]
- 7. medchemexpress.com [medchemexpress.com]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. Therapeutic Potential of Leptin in Neurodegenerative Disease [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. scielo.org.co [scielo.org.co]
- 15. jpp.krakow.pl [jpp.krakow.pl]
- To cite this document: BenchChem. [Application Notes and Protocols for Intraperitoneal Injection of Leptin (116-130)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12418393#intraperitoneal-injection-protocol-for-leptin-116-130>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com